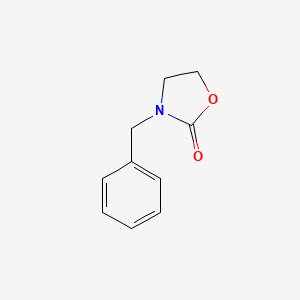
2-(9H-fluoren-9-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-fluoren-9-yl)acetonitrile is an organic compound with the molecular formula C14H9N. It is a derivative of fluorene, characterized by the presence of an acetonitrile group at the 9th position of the fluorene ring. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-fluoren-9-yl)acetonitrile typically involves the reaction of fluorene with acetonitrile in the presence of a strong base. One common method is the nucleophilic substitution reaction where fluorene is treated with sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF), followed by the addition of acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic medium.
Reduction: NaBH4, LiAlH4 in anhydrous solvents.
Substitution: Various electrophiles in the presence of catalysts like Lewis acids.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: 9H-Fluorene-9-methanol.
Substitution: Various substituted fluorenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(9H-fluoren-9-yl)acetonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(9H-fluoren-9-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
9H-Fluoren-9-one: An oxidized derivative of fluorene, used in the production of dyes and pharmaceuticals.
9H-Fluorene-9-methanol: A reduced form of this compound, used in organic synthesis.
Uniqueness: this compound is unique due to its acetonitrile group, which imparts distinct chemical properties and reactivity compared to its parent compound and other derivatives. This makes it valuable in specific synthetic applications and research contexts .
Propiedades
Fórmula molecular |
C15H11N |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C15H11N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 |
Clave InChI |
BNAQKDJXQMYTHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

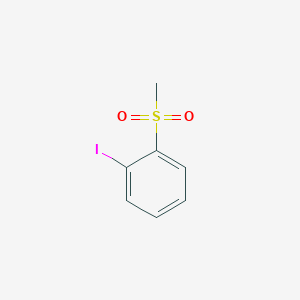
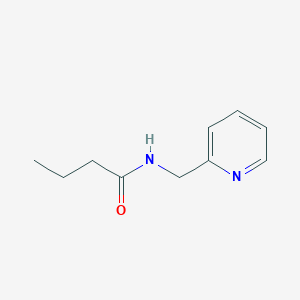
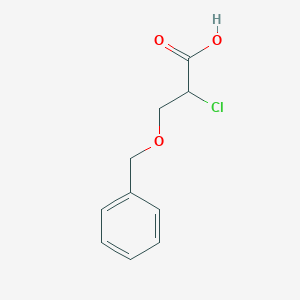
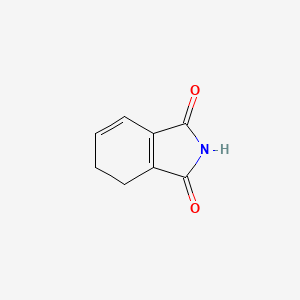
![(4-Imidazo[4,5-b]pyridin-3-yl-phenyl)-acetic acid](/img/structure/B8651177.png)
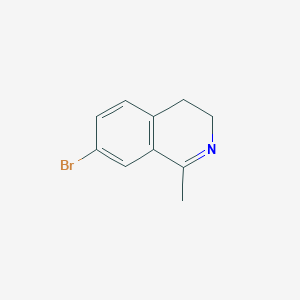
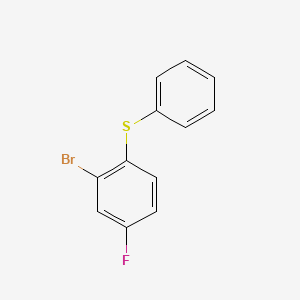

![4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B8651210.png)
![7-amino-5-(3-bromo-4,5-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B8651213.png)
![5H-pyrido[3,2-b]indol-3-ol](/img/structure/B8651221.png)

![1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL](/img/structure/B8651249.png)
